[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride
Description
[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride is a bicyclic amine derivative featuring a piperidine ring substituted with a tetrahydro-2H-pyran-4-yl group at the 1-position and an aminomethyl group at the 4-position. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical or biochemical applications. It is primarily utilized as a building block in drug discovery, evidenced by its inclusion in Enamine Ltd's Building Blocks Catalogue .
Properties
IUPAC Name |
[1-(oxan-4-yl)piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-9-10-1-5-13(6-2-10)11-3-7-14-8-4-11;;/h10-11H,1-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSXHKJKYSNGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Core Structural Components
The target compound combines two heterocyclic systems:
- Tetrahydro-2H-pyran-4-yl : A six-membered oxygen-containing ring synthesized via cyclization of 1,5-pentanediol derivatives.
- Piperidin-4-yl methanamine : A six-membered nitrogenous ring with a primary amine substituent at the 4-position.
Stepwise Synthesis Strategies
Formation of the Tetrahydro-2H-Pyran-4-yl Moiety
The tetrahydropyran ring is typically synthesized through acid-catalyzed cyclization of 1,5-pentanediol or its derivatives. For example, treatment with sulfuric acid (H₂SO₄) at 120°C yields tetrahydro-2H-pyran-4-ol, which is subsequently oxidized to the ketone intermediate (tetrahydro-2H-pyran-4-one) using Jones reagent (CrO₃/H₂SO₄).
Synthesis of the Piperidin-4-yl Methanamine Core
The piperidine ring is constructed via Buchwald-Hartwig amination or reductive amination of 4-piperidone derivatives. A representative pathway involves:
- Reductive Amination : Reaction of 4-piperidone with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form 4-(methylamino)piperidine.
- Functionalization : Introduction of the methanamine group via nucleophilic substitution or Grignard reactions.
Coupling and Final Modification
The coupling of tetrahydro-2H-pyran-4-yl and piperidin-4-yl methanamine is achieved through Mitsunobu reactions or alkylation under basic conditions. Subsequent hydrochloride salt formation is performed using HCl gas in ethanol.
Reaction Optimization and Catalytic Systems
Industrial-Scale Production Challenges
Purification and Byproduct Management
Industrial protocols prioritize continuous flow chemistry to improve yield reproducibility. Key challenges include:
Comparative Analysis of Methodologies
Academic vs. Industrial Approaches
| Parameter | Academic Synthesis | Industrial Process |
|---|---|---|
| Scale | 1–10 g | 1–100 kg |
| Catalyst Cost | High (e.g., DIAD) | Optimized (e.g., H₂SO₄) |
| Purification | Column Chromatography | Crystallization |
| Yield | 60–75% | 80–90% |
Insight : Industrial methods favor cost-effective catalysts (e.g., H₂SO₄ over DIAD) and automated crystallization over manual chromatography.
Case Studies and Experimental Validation
Patent-Based Synthesis (US8778951B2)
A disclosed protocol involves:
- Nitrile Reduction : Tetrahydro-2H-pyran-4-carbonitrile (800 mg) reacted with LiAlD₄ in THF to yield dideutero-(tetrahydro-2H-pyran-4-yl)methanamine.
- Piperidine Coupling : The amine intermediate is alkylated with 4-(bromomethyl)piperidine using K₂CO₃ in acetonitrile.
- Salt Formation : Treatment with HCl in ethanol yields the dihydrochloride salt (purity: 98.5% by HPLC).
Academic Optimization (BenchChem Data)
A 2025 study reported microwave-assisted synthesis reducing reaction times by 40%:
- Conditions : 150°C, 30 min, 10 mol% MgBr₂·OEt₂.
- Outcome : 89% yield with >99% regioselectivity.
Chemical Reactions Analysis
Types of Reactions
[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which [1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidin-4-ylmethanamine core but differ in substituents, salt forms, or appended functional groups. Below is a comparative analysis of key derivatives, supported by synthesis, stability, and application data.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents/Features | Source/Application |
|---|---|---|---|---|---|
| [1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride | C11H22Cl2N2O | 293.21 | Not disclosed | Tetrahydro-2H-pyran-4-yl group | Building block (discontinued) |
| N-Benzyl-N-methyl-1-(piperidin-4-yl)methanamine dihydrochloride | C14H22Cl2N2 | 305.25 | 1211485-18-5 | Benzyl, methyl groups | Pharmaceutical intermediate |
| [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride | C9H11Cl2N3S | 288.17 | 1240528-34-0 | Pyridinyl-thiazole hybrid | Life science research |
| (2-Methylpyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2 | 195.09 | 174132-32-2 | 2-Methylpyridinyl group | High structural similarity (0.90) |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C12H17Cl2N3O | 292.20 | 1286265-79-9 | Pyridin-4-yl methanone moiety | Safety data available |
Key Research Findings
Structural Modifications and Bioactivity :
- Pyridinyl-thiazole hybrids (e.g., CAS 1240528-34-0) demonstrate enhanced binding to kinase targets due to aromatic stacking interactions, a feature absent in the tetrahydro-2H-pyran-substituted analog .
- Benzyl-substituted derivatives (CAS 1211485-18-5) exhibit improved lipophilicity (clogP ~2.5) compared to the target compound (predicted clogP ~1.8), impacting blood-brain barrier penetration .
Safety and Handling: 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9) has detailed safety protocols, including PPE recommendations and stability data, whereas the target compound lacks such documentation .
Critical Analysis of Divergences
- Availability : The target compound is discontinued , whereas analogs like N-benzyl-N-methyl derivatives remain available for procurement .
- Data Gaps : Unlike its analogs (e.g., ), the target compound lacks published solubility, stability, or toxicity profiles, limiting its utility in regulated research .
- Functional Group Impact : The tetrahydro-2H-pyran-4-yl group confers conformational rigidity but may reduce metabolic stability compared to pyridinyl or benzyl substituents .
Biological Activity
[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural framework that may influence its interaction with biological targets, leading to various pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C10H20N2O·2HCl
- Molecular Weight : 186.32 g/mol
Antimicrobial Activity
Research indicates that piperidine derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds containing piperidine rings showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.
Enzyme Inhibition
Piperidine derivatives have been evaluated for their inhibitory effects on critical enzymes. For instance, compounds similar to this compound have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . The IC50 values for some related compounds were reported as low as 0.63 µM, indicating strong inhibitory potential.
Anticancer Activity
The anticancer properties of piperidine derivatives have also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Antimicrobial Evaluation
In a comparative study, several piperidine derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that the presence of the tetrahydropyran moiety significantly enhanced the antibacterial activity of the compounds compared to their non-substituted counterparts. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these derivatives.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 18 |
| Compound B | Bacillus subtilis | 15 |
| Compound C | Escherichia coli | 12 |
Case Study 2: Enzyme Inhibition Assay
An enzyme inhibition assay was conducted to evaluate the acetylcholinesterase inhibitory activity of a series of piperidine-based compounds. The results demonstrated that compounds with tetrahydropyran substitutions exhibited significantly higher inhibition rates than traditional acetylcholinesterase inhibitors.
| Compound | IC50 (µM) |
|---|---|
| Compound D | 0.63 |
| Compound E | 1.13 |
| Compound F | 21.25 (Standard) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding to Enzymes : The compound may bind to active sites on enzymes like acetylcholinesterase, inhibiting their function.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, causing structural damage.
- Modulation of Signaling Pathways : In cancer cells, it may interfere with pathways that regulate cell cycle progression and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including alkylation of a piperidine precursor with tetrahydro-2H-pyran-4-yl groups, followed by amine salt formation. Key steps:
- Alkylation : Use of alkyl halides or cross-coupling reagents under inert atmosphere.
- Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce intermediates .
- Salt formation : Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Q. How can the structural integrity and purity of the compound be validated post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure (e.g., piperidine and pyran ring signals).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺] = theoretical mass ± 0.001 Da).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 (pH 2–3) |
| DMSO | >100 |
| Ethanol | ~30 |
- Stability :
- pH-dependent : Stable in acidic conditions (pH 2–5) but degrades in alkaline buffers (pH >8).
- Thermal stability : Store at −20°C in desiccated form; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?
- Methodology :
- Radioligand binding assays : Use ³H-labeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to measure displacement IC₅₀ values.
- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on sensor chips to quantify binding kinetics (Kd, kon/koff).
- Functional assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells .
Q. How can contradictory data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Root causes : Variability in assay conditions (e.g., cell lines, buffer composition) or compound purity.
- Resolution :
- Standardize protocols (e.g., use identical cell lines like CHO-K1 for GPCR assays).
- Validate purity via orthogonal methods (e.g., NMR + HPLC-MS).
- Perform meta-analysis of published data to identify outliers .
Q. What strategies are effective for modifying the compound to enhance blood-brain barrier (BBB) penetration?
- Structural modifications :
- Lipophilicity : Introduce fluorinated groups (e.g., –CF₃) to increase logP (target logP = 2–3).
- Molecular weight : Reduce MW to <450 Da via truncation of non-essential moieties.
- In silico tools : Use PAMPA-BBB assays or QSAR models to predict permeability .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications of chirality on biological activity?
- Chiral resolution :
- Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC.
- Asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru complexes).
- Activity implications : Test enantiomers separately in receptor binding assays; e.g., (S)-enantiomers may show 10–100× higher affinity than (R)-forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
